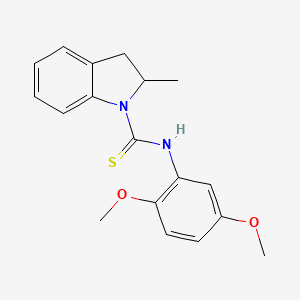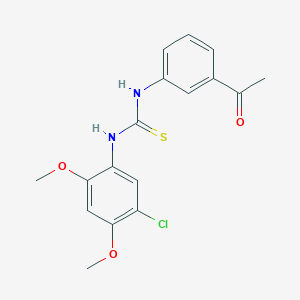
N-(2,5-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide
描述
N-(2,5-dimethoxyphenyl)-2-methyl-1-indolinecarbothioamide, also known as DIMETHOXYCARBONYL-2-METHYLINDOLINE-3-THIOAMIDE (DMIT), is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMIT is a thioamide derivative of the indole family, which has been found to exhibit interesting biochemical and physiological effects.
科学研究应用
DMIT has been studied for its potential applications in neuroscience research. It has been found to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters into synaptic vesicles. This inhibition leads to an increase in extracellular levels of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. DMIT has also been found to exhibit antipsychotic-like effects in animal models, which suggests its potential use in the treatment of psychiatric disorders.
作用机制
DMIT acts as a selective inhibitor of VMAT2, which leads to an increase in extracellular levels of monoamine neurotransmitters. The exact mechanism of this inhibition is not fully understood, but it has been suggested that DMIT may bind to the lumenal side of VMAT2 and prevent the binding of monoamines to the transporter.
Biochemical and Physiological Effects:
DMIT has been found to exhibit several interesting biochemical and physiological effects. In addition to its inhibition of VMAT2, DMIT has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum of rats. It has also been found to increase the activity of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine and norepinephrine. These effects suggest that DMIT may have potential applications in the treatment of psychiatric disorders, including schizophrenia and depression.
实验室实验的优点和局限性
One advantage of using DMIT in lab experiments is its selectivity for VMAT2. This allows researchers to study the effects of VMAT2 inhibition without affecting other neurotransmitter systems. However, one limitation of using DMIT is its potential toxicity. DMIT has been found to be toxic to dopaminergic neurons in vitro, which suggests that caution should be taken when using this compound in research.
未来方向
There are several future directions for research on DMIT. One direction is to further study its potential applications in the treatment of psychiatric disorders, including schizophrenia and depression. Another direction is to study its potential neuroprotective effects, as it has been found to exhibit antioxidant activity in vitro. Additionally, further studies are needed to understand the exact mechanism of VMAT2 inhibition by DMIT and to develop more selective VMAT2 inhibitors for research and clinical use.
In conclusion, DMIT is a promising compound that has potential applications in neuroscience research. Its selectivity for VMAT2 and its interesting biochemical and physiological effects make it a valuable tool for studying monoamine neurotransmitter systems. However, caution should be taken when using this compound in research, as its potential toxicity needs to be further studied. Further research is needed to fully understand the potential applications and limitations of DMIT in scientific research.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-10-13-6-4-5-7-16(13)20(12)18(23)19-15-11-14(21-2)8-9-17(15)22-3/h4-9,11-12H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOUCWZOKRMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4852225.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4852227.png)
![2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4852230.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-[(3,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4852247.png)
![6-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4852256.png)
![methyl 3-(2-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852264.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4852280.png)
![5-(4-isopropylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852281.png)
![2-(benzylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4852288.png)
![N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4852289.png)
![4-[(isobutylamino)methyl]benzoic acid hydrochloride](/img/structure/B4852290.png)
![N'-[4-chloro-3-(trifluoromethyl)phenyl]-N,N-diethylethanediamide](/img/structure/B4852316.png)